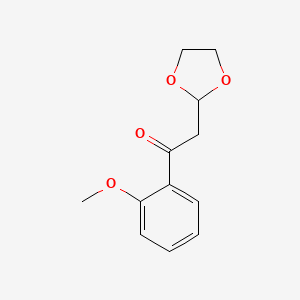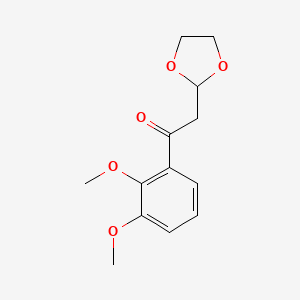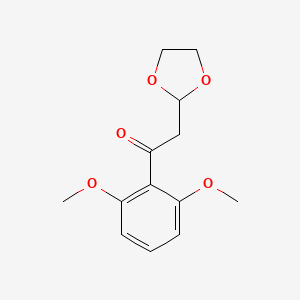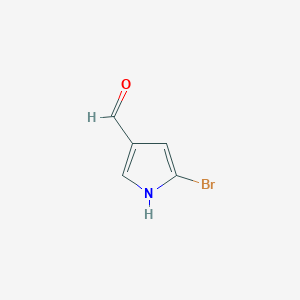
5-Bromo-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
5-Bromo-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C5H4BrNO . It has an average mass of 173.995 Da and a monoisotopic mass of 172.947617 Da .
Synthesis Analysis
The synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde can be achieved through various methods. One such method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Chemical Reactions Analysis
5-Bromo-1H-pyrrole-3-carbaldehyde has been shown to be an excellent substrate for the synthesis of hydroporphyrins . This compound is systematically converted into brominated and chlorinated derivatives by treatment with elemental bromine or chlorine gas in the presence of a base .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrole-3-carbaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 299.6±20.0 °C at 760 mmHg, and a flash point of 135.0±21.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Pyrrole-3-carbaldehydes
- Application Summary: Pyrrole-3-carbaldehydes are synthesized using a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde . This method is used for the synthesis of diverse bioactive fused heterocyclic scaffolds such as pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine .
- Methods of Application: This reaction involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .
- Results or Outcomes: This method resulted in a quick synthesis of pyrrole-3-aldehydes .
Medicinal Applications of Pyrrole
- Application Summary: Pyrrole is a biologically active scaffold that possesses a diverse range of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application: Various tactical approaches are used to synthesize pyrrole and pyrrole-containing analogs .
- Results or Outcomes: Pyrrole-containing analogs are considered a potential source of biologically active compounds that exhibit a significant set of advantageous properties .
Therapy for Acid-related Diseases
- Application Summary: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a compound similar to 5-Bromo-1H-pyrrole-3-carbaldehyde, is a potassium ion-competitive acid blocker used in therapy for acid-related diseases, gastric ulcer, duodenal ulcer, and reflux esophagitis .
- Methods of Application: This compound is likely administered orally, although the specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this therapy are not specified in the source .
Synthesis of Biologically Active Structures
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives, which are similar to 5-Bromo-1H-pyrrole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures comprising carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
- Methods of Application: These compounds undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes: The synthesis of these compounds leads to the creation of various heterocyclic derivatives .
Synthesis of 5-Substituted Pyrrole-2-Carboxaldehydes
- Application Summary: 5-Substituted pyrrole-2-carboxaldehydes, which are similar to 5-Bromo-1H-pyrrole-3-carbaldehyde, can be synthesized using two complementary routes based on the generation of 5-lithiopyrrole-2-carboxaldehyde equivalents .
- Methods of Application: This synthesis involves the lithiation of the easily prepared 6-(dimethylamino)-1-azafulvene dimer and its 3-bromo derivative .
- Results or Outcomes: The outcomes of this synthesis are not specified in the source .
Synthesis of Various Heterocyclic Derivatives
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives, which are similar to 5-Bromo-1H-pyrrole-3-carbaldehyde, are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Methods of Application: These compounds’ inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results or Outcomes: The synthesis of these compounds leads to the creation of various heterocyclic derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHTMDWLYWDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrole-3-carbaldehyde | |
CAS RN |
881676-32-0 | |
| Record name | 5-bromo-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)

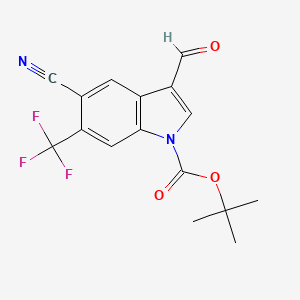
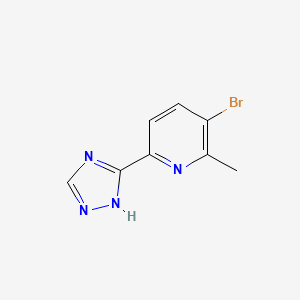
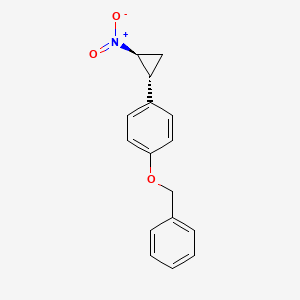
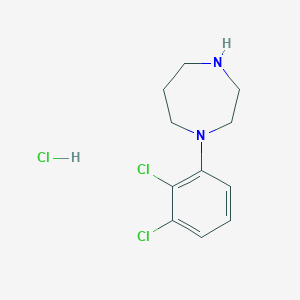
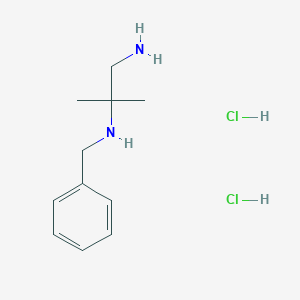
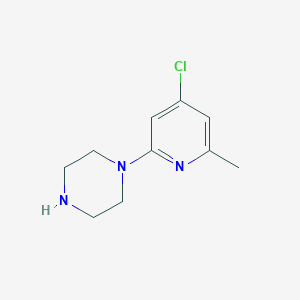
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
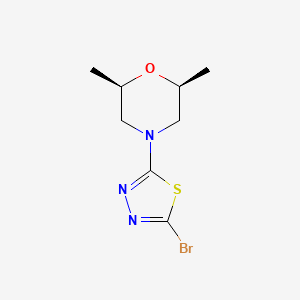
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
